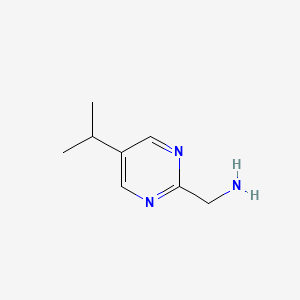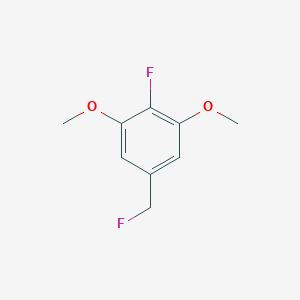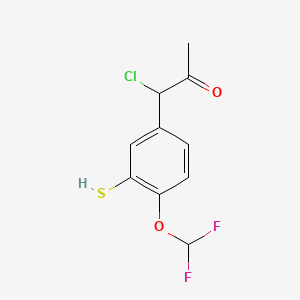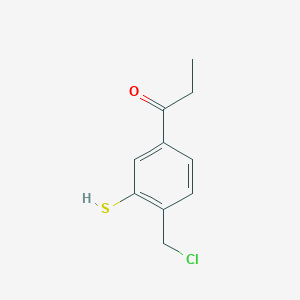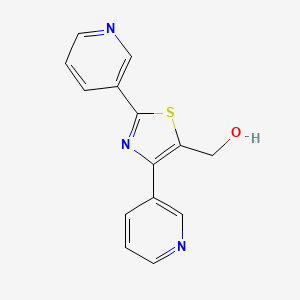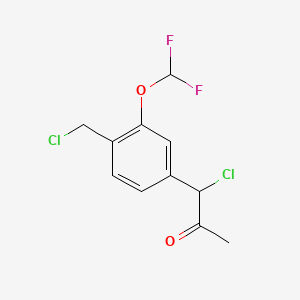
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H10Cl2F2O2 It is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a chloro-substituted phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the chloromethyl group: This can be achieved through the chloromethylation of a suitable aromatic precursor.
Introduction of the difluoromethoxy group: This step involves the reaction of the aromatic compound with a difluoromethylating agent under specific conditions.
Formation of the propan-2-one moiety: This can be accomplished through a series of reactions, including halogenation and subsequent substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Addition reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a chloromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications
Propriétés
Formule moléculaire |
C11H10Cl2F2O2 |
|---|---|
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
1-chloro-1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)7-2-3-8(5-12)9(4-7)17-11(14)15/h2-4,10-11H,5H2,1H3 |
Clé InChI |
KGDMGPXPAFFTGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


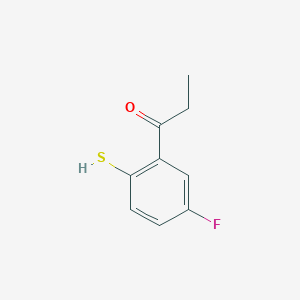
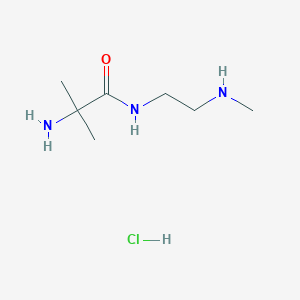
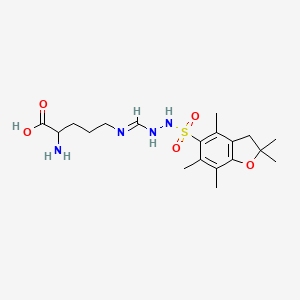
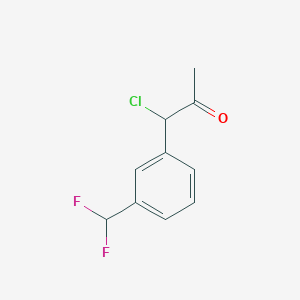
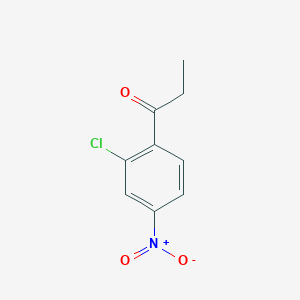
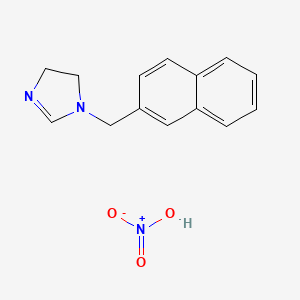

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)
